molecular formula C6H12N2O3 B591682 Ethyl (2-acetylhydrazino)acetate CAS No. 133873-08-2

Ethyl (2-acetylhydrazino)acetate

Cat. No.: B591682
CAS No.: 133873-08-2
M. Wt: 160.173
InChI Key: HLGCUJBVZWJNQS-UHFFFAOYSA-N
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Description

Ethyl (2-acetylhydrazino)acetate is a hydrazine-derived compound characterized by an acetylated hydrazino group attached to an ethyl acetate backbone. Hydrazinoacetate derivatives are frequently employed in synthesizing pyrazolines, thiadiazoles, and quinazolinones, which are pivotal in medicinal chemistry .

Properties

CAS No.

133873-08-2

Molecular Formula

C6H12N2O3

Molecular Weight

160.173

IUPAC Name

ethyl 2-(2-acetylhydrazinyl)acetate

InChI

InChI=1S/C6H12N2O3/c1-3-11-6(10)4-7-8-5(2)9/h7H,3-4H2,1-2H3,(H,8,9)

InChI Key

HLGCUJBVZWJNQS-UHFFFAOYSA-N

SMILES

CCOC(=O)CNNC(=O)C

Synonyms

Acetic acid, (acetylamino)amino-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl (2-Acetylhydrazino)acetate and Analogous Derivatives
Compound Name Substituents/Functional Groups Core Structure Key Applications Reference IDs
This compound Acetylhydrazino, ethyl ester Acetate-hydrazine hybrid Heterocycle synthesis, bioactivity intermediates
Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate Thiazole, acetylhydrazino, methyl, ethyl ester Thiazole-acetate Pharmaceutical intermediates
Ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate Phenylacetyl hydrazone, amino, ethyl ester Hydrazone-acetate Bioactive scaffold synthesis
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate Chlorophenyl hydrazone, chloro, ethyl ester Chlorinated hydrazone Anti-inflammatory/analgesic agents

Key Observations :

  • Hydrazino vs. Hydrazone: this compound contains a hydrazino group (–NH–NH–) acetylated at one terminus, whereas hydrazone derivatives (e.g., CAS 1155902-84-3) feature a C=N bond, altering reactivity toward nucleophiles .
  • Substituent Effects: Chlorinated phenyl groups (e.g., in CAS 1155902-84-3) enhance lipophilicity and bioactivity compared to acetylated hydrazino groups, which may improve solubility in polar solvents .

Reactivity Insights :

  • Acetylation: The acetyl group in this compound stabilizes the hydrazine moiety, reducing nucleophilicity compared to unsubstituted hydrazides (e.g., 2-benzothiazolyl acetohydrazide) .
  • Cyclization Potential: Like hydrazones, this compound can undergo cyclocondensation with carbonyl compounds (e.g., aldehydes) to form pyrazolines or triazoles, as seen in thiazolidinone synthesis .

Functional Implications :

  • This compound’s acetyl group may reduce acute toxicity compared to chlorinated derivatives (e.g., CAS 148367-95-7) but could limit membrane permeability .
  • Thiazole-containing analogs (CAS 98840-82-5) exhibit higher bioactivity due to aromatic stabilization and enhanced binding to biological targets .

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